N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride
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Overview
Description
N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride is a fluorinated organic compound with the molecular formula C9H10ClF3N2O and a molecular weight of 254.64 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride typically involves the reaction of 4-(aminomethyl)aniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetamide group.
Oxidation and Reduction Reactions: The amino group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the amino group .
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The amino group can also participate in various biochemical pathways, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride
- N-(4-(aminomethyl)phenyl)acetamide hydrochloride
- 4-Aminomethylphenylboronic acid hydrochloride
Uniqueness
N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high selectivity and specificity .
Properties
Molecular Formula |
C9H10ClF3N2O |
---|---|
Molecular Weight |
254.63 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2,(H,14,15);1H |
InChI Key |
FQMPZPMILBKDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
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